- Practical synthesis of potent sphingosine-1-phosphate lyase inhibitors THI and LX2931, Tetrahedron, 2013, 69(20), 4041-4046
Cas no 94944-70-4 ((R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole)
El (R,S,R)-2-Acetil-4-(1,2,3,4-tetrahidroxibutil)-imidazol es un compuesto orgánico con una estructura única que combina un grupo imidazol funcionalizado con un grupo acetilo y una cadena tetrahidroxibutila. Su configuración estereoquímica específica (R,S,R) le confiere propiedades distintivas en aplicaciones químicas y bioquímicas. Este compuesto destaca por su versatilidad como intermediario en síntesis orgánica, especialmente en la producción de moléculas complejas con actividad biológica potencial. Su estructura polihidroxilada sugiere una posible solubilidad en medios acuosos, lo que puede ser ventajoso en aplicaciones farmacéuticas o en el desarrollo de ligandos para metales. La presencia simultánea de grupos funcionales hidroxilo y cetona ofrece múltiples sitios reactivos para modificaciones químicas selectivas.
94944-70-4 structure
Product Name:(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole
Número CAS:94944-70-4
MF:C9H14N2O5
Megavatios:230.217862606049
CID:807384
PubChem ID:329826636
Update Time:2025-07-16
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Propiedades químicas y físicas
Nombre e identificación
-
- Ethanone,1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-
- 2-acetyl-5-tetrahydroxybutyl imidazole
- (R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole
- 1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone
- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone
- 2-ACETYL-4-(1R,2S,3R,-4-TETRAHYDROXYBUTYL)-IMIDAZOLE
- 2-Acetyl-4(5)-tetrahydroxybutylimidazole
- 2-Acetyl-5-tetrahydroxybutyl iMidazole (THI)
- 2-Acetyl-4-tetrahydroxybutylimidazole
- 2-Athbi
- C9H14N2O5
- 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone
- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone (ACI)
- Ethanone, 1-[4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-, [1R-(1R*,2S*,3R*)]- (9CI)
- THI
- 2-acetyl-4-tetrahydroxybutyl imidazole; 2-acetyl-4(5)-tetrahydroxybutyl imidazole; 2-ATHBI
- 2-Acetyl-4-tetrahydroxybutyl Imidazole; 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone
- AKOS040744434
- 94944-70-4
- EN300-6734460
- ETHANONE, 1-(5-((1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL)-1H-IMIDAZOL-2-YL)-
- 2-Acetyltetrahydroxybutylimidazole, (1R,2S,3R)-
- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-(-)-
- 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole
- CHEMBL488336
- (1R,2S,3R)-2-acetyltetrahydroxybutylimidazole
- 2-acetyl-4-tetrahydroxybutyl imidazole
- Z2044772905
- 1-[4-((1R,2S,3R)-1,2,3,4-Tetrahydroxy-butyl)-1H-imidazol-2-yl]-ethanone
- GTPL6626
- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutv1)-1H-imidazol-2-yl)ethanone
- Ethanone, 1-(4-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)-, (1R-(1R*,2S*,3R*))-
- HY-14113
- UNII-HW195J55G1
- 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-3H-imidazol-2-yl]ethanone
- BDBM50018269
- DTXSID20241695
- Q27088980
- CS-0003202
- 1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
- A1-50281
- Ethanone, 1-[5-(1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl]-
- 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole
- 1-{5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl}ethan-1-one
- MFCD08752516
- SR-01000946375
- SCHEMBL306015
- HMS3648I14
- SCHEMBL10040084
- GLXC-10608
- 2-ACETYL-4(5)-TETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)-
- 2-Acetyl-5-(tetrahydroxybutyl)imidazole
- 1-{4-[(1R,2S,3R)-1,2,3,4-TETRAHYDROXYBUTYL]-1H-IMIDAZOL-2-YL}ETHANONE
- SR-01000946375-1
- 1-(5-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone
- HW195J55G1
- 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]-ethanone; [1R-(1R*,2S*,3R*)]-1-[4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]-ethanone
-
- MDL: MFCD08752516
- Renchi: 1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1
- Clave inchi: CQSIXFHVGKMLGQ-BWZBUEFSSA-N
- Sonrisas: [C@H](C1=CN=C(C(=O)C)N1)(O)[C@H](O)[C@H](O)CO
Atributos calculados
- Calidad precisa: 230.09000
- Masa isotópica única: 230.09027155g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 5
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 5
- Complejidad: 250
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -2.7
- Superficie del Polo topológico: 127Ų
Propiedades experimentales
- Denso: 1.536±0.06 g/cm3 (20 ºC 760 Torr),
- Disolución: 略溶 (28 g/L) (25 ºC),
- Coeficiente de distribución del agua: Soluble in distilled water, DMSO (>5 mg/ml), clear (warmed), and PBS pH 7.2 (~0.15 mg/ml).
- PSA: 126.67000
- Logp: -1.64020
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Datos Aduaneros
- Código HS:2933290090
- Datos Aduaneros:
中国海关编码:
2933290090概述:
2933290090. 其他结构含非稠合咪唑环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | A188490-50mg |
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole |
94944-70-4 | 50mg |
$ 204.00 | 2023-09-09 | ||
| TRC | A188490-500mg |
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole |
94944-70-4 | 500mg |
$ 1598.00 | 2023-09-09 | ||
| Apollo Scientific | BICL2051-25mg |
2-Acetyl-4-tetrahydroxybutyl imidazole |
94944-70-4 | 25mg |
£212.00 | 2025-02-21 | ||
| Apollo Scientific | BICL2051-50mg |
2-Acetyl-4-tetrahydroxybutyl imidazole |
94944-70-4 | 50mg |
£337.00 | 2025-02-21 | ||
| Apollo Scientific | BICL2051-100mg |
2-Acetyl-4-tetrahydroxybutyl imidazole |
94944-70-4 | 100mg |
£539.00 | 2025-02-21 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A913194-5mg |
2-Acetyl-5-tetrahydroxybutyl Imidazole |
94944-70-4 | 98% | 5mg |
¥8,674.20 | 2022-09-29 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-1mg |
2-Acetyl-5-tetrahydroxybutyl Imidazole |
94944-70-4 | 98% | 1mg |
¥1368.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-5mg |
2-Acetyl-5-tetrahydroxybutyl Imidazole |
94944-70-4 | 98% | 5mg |
¥5552.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-10mg |
2-Acetyl-5-tetrahydroxybutyl Imidazole |
94944-70-4 | 98% | 10mg |
¥9355.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68466-500ug |
2-Acetyl-5-tetrahydroxybutyl Imidazole |
94944-70-4 | 98% | 500ug |
¥771.00 | 2022-04-26 |
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, 20 °C; 2 h, 20 °C
1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C
1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C
1.2 Solvents: Methanol ; 15 min, 20 °C; 6 h, 20 °C; 10 min, 20 °C; 16 h, 20 °C
1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ; < 20 °C; 8 h, rt
1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C
1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C
1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 15 - 25 °C; 15 - 25 °C; 36 h, 10 - 25 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 - 25 °C; 36 h, 10 - 25 °C
1.4 Reagents: Acetic acid Solvents: Water ; 3 h, 25 °C → 50 °C
Referencia
- Process for preparation of 1-[4-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1h-imidazol-2-yl]ethanone, United States, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water
Referencia
- Asymmetric synthesis of (1R, 2S, 3R)-2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole, Tetrahedron Letters, 1995, 36(33), 5969-72
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Silver nitrate Solvents: Water
1.2 Reagents: Hydrochloric acid
1.2 Reagents: Hydrochloric acid
Referencia
- Synthesis of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole, Journal of Organic Chemistry, 1985, 50(7), 1133-4
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Reagents: Acetic acid Solvents: Water
1.2 Reagents: Acetic acid Solvents: Water
Referencia
- A convenient synthesis of 2-acetyl-4(5)-(1R,2S,3R,4-tetrahydroxybutyl)imidazole, Journal of Organic Chemistry, 1985, 50(7), 1134-6
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt
1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 6 h, rt; 16 h, rt
1.3 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 60 °C → 0 °C; 1 h, 0 °C
Referencia
- Inhibition of Sphingosine-1-Phosphate Lyase for the Treatment of Autoimmune Disorders, Journal of Medicinal Chemistry, 2009, 52(13), 3941-3953
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 min, rt; > 3 h, 20 °C
1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C
1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C
1.2 Solvents: Methanol ; 15 min, rt; 6 h, 20 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 10 min, 20 °C; 16 h, 20 °C
1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C; 50 °C; 50 °C → 0 °C; 1 h, 0 °C
Referencia
- Process for preparation of imidazole derivatives, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 5 h, rt
1.2 4 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt
1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C
1.2 4 h, rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 20 h, rt
1.4 Reagents: Acetic acid Solvents: Water ; 1.5 h, 60 °C
Referencia
- Imidazole, oxazole and thiazole compounds and use thereof for the treatment of infectious diseases and cancer, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt
1.2 6 h, rt
1.3 Reagents: Sodium methoxide ; 16 h, rt
1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C
1.2 6 h, rt
1.3 Reagents: Sodium methoxide ; 16 h, rt
1.4 Reagents: Acetic acid Solvents: Water ; 1 h, 60 °C
Referencia
- Synthesis and Application of 13C-Labeled 2-Acetyl-4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)imidazole (THI), an Immunosuppressant Observed in Caramel Food Colorings, Journal of Agricultural and Food Chemistry, 2013, 61(31), 7494-7499
Métodos de producción 10
Condiciones de reacción
Referencia
- Asymmetric Synthesis of 2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazoles, Journal of Organic Chemistry, 1997, 62(4), 1023-1032
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Raw materials
- 2-Ethoxy-2-propenenitrile
- D-Fructose,1-amino-1-deoxy-
- Glucosamine hydrochloride
- Ethanone, 1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]-, hydrochloride (1:1)
- 1,2,3,4-Butanetetrol, 1-[2-(2-methyl-1,3-dithiolan-2-yl)-1H-imidazol-4-yl]-, [1R-(1R*,2S*,3R*)]-
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Preparation Products
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:94944-70-4)2-acetyl-5-tetrahydroxybutyl imidazole
Número de pedido:LE16779
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:15
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
(R,S,R)-2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)-imidazole Literatura relevante
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Related Categories
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos orgánicos de oxígeno Compuestos organo-oxigenados Cetonas, solo salida de texto traducido.
- Disolventes y Químicos Orgánicos Compuestos Orgánicos compuestos orgánicos de oxígeno Compuestos organo-oxigenados Compuestos carbonilo Cetonas, solo salida de texto traducido.
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Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94944-70-4)2-acetyl-5-tetrahydroxybutyl imidazole
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe